A Technical Guide to the Structure Elucidation of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid
A Technical Guide to the Structure Elucidation of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid
Introduction
The confluence of pyrazole and nitrobenzoic acid moieties in a single molecular framework presents a compelling scaffold for medicinal chemistry and drug discovery. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The nitrobenzoic acid component, a versatile synthetic intermediate, often serves as a precursor to a variety of functional groups, enabling further molecular diversification. The specific compound, 4-fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid (Molecular Formula: C₁₀H₆FN₃O₄, Molecular Weight: 251.17 g/mol [6]), is a promising candidate for further investigation due to the unique electronic properties imparted by the fluorine, nitro, and pyrazole substituents on the benzene ring. This guide provides an in-depth, predictive framework for the synthesis and comprehensive structure elucidation of this novel compound, leveraging established principles of organic chemistry and spectroscopic analysis.
Proposed Synthetic Pathway
The synthesis of 4-fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material is 2,4-dichloro-5-nitrobenzoic acid, a commercially available compound. The greater lability of the chlorine atom at the C4 position, activated by the para-nitro group, allows for selective substitution by pyrazole. The subsequent step involves the hydrolysis of the second chlorine atom to a hydroxyl group, followed by oxidation to the carboxylic acid. However, a more direct and plausible route involves the use of a starting material where the carboxylic acid is already present, such as 2-chloro-4-fluoro-5-nitrobenzoic acid. In this case, the more reactive halogen (in this case, likely the chlorine due to the activating effect of the nitro group) would be displaced by pyrazole.
For the purpose of this guide, we will outline a hypothetical, yet highly plausible, synthesis starting from 4,5-difluoro-2-nitrobenzoic acid. The rationale here is the differential reactivity of the two fluorine atoms. The fluorine at C-5 is activated by the para-nitro group, making it more susceptible to nucleophilic attack by pyrazole compared to the fluorine at C-4, which is ortho to the deactivating carboxylic acid group.
Experimental Protocol: Synthesis of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4,5-difluoro-2-nitrobenzoic acid in 20 mL of dimethylformamide (DMF).
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Addition of Reagents: To this solution, add 1.2 equivalents of pyrazole and 2.5 equivalents of potassium carbonate (K₂CO₃).
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
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Acidification and Extraction: Acidify the aqueous solution to a pH of 2-3 using 1M HCl. The product should precipitate out of the solution. If not, extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization to obtain the pure 4-fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid.
Caption: Proposed synthetic workflow for 4-fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid.
Spectroscopic Structure Elucidation
The unambiguous confirmation of the chemical structure of the synthesized compound requires a multi-pronged analytical approach. Here, we predict the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy will be instrumental in identifying the number and connectivity of the protons in the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring and the pyrazole moiety.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 (Benzoic Ring) | ~8.2-8.4 | d | J(H-3, F-4) ≈ 7-9 | Downfield shift due to the deshielding effect of the adjacent nitro group. Coupling to the fluorine atom at C-4 will result in a doublet. |
| H-6 (Benzoic Ring) | ~7.8-8.0 | s | - | This proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the ortho-carboxyl group and the para-pyrazolyl group. |
| H-3' (Pyrazole Ring) | ~7.9-8.1 | d | J(H-3', H-4') ≈ 1.5-2.5 | The protons on the pyrazole ring have characteristic chemical shifts. H-3' and H-5' are typically downfield compared to H-4'. |
| H-4' (Pyrazole Ring) | ~6.5-6.7 | t | J(H-4', H-3') ≈ J(H-4', H-5') ≈ 2.0-3.0 | This proton will appear as a triplet due to coupling with both H-3' and H-5'. |
| H-5' (Pyrazole Ring) | ~7.6-7.8 | d | J(H-5', H-4') ≈ 2.5-3.5 | Similar to H-3', this proton will be a doublet due to coupling with H-4'. |
| COOH | ~10.0-13.0 | br s | - | The carboxylic acid proton is typically a broad singlet and appears far downfield. |
Table 1: Predicted ¹H NMR Data for 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (COOH) | ~165-170 | The carboxylic acid carbon is highly deshielded. |
| C-2 (C-NO₂) | ~148-152 | The carbon attached to the nitro group is significantly downfield. |
| C-3 | ~125-130 | Aromatic carbon adjacent to the nitro group. |
| C-4 (C-F) | ~155-160 (d, ¹J(C-F) ≈ 240-260 Hz) | The carbon attached to fluorine will show a large one-bond coupling constant and will be significantly downfield. |
| C-5 (C-Pyrazolyl) | ~135-140 | Aromatic carbon attached to the pyrazole ring. |
| C-6 | ~115-120 | Aromatic carbon influenced by the ortho-carboxyl group. |
| C-3' (Pyrazole) | ~140-145 | Carbon atom in the pyrazole ring adjacent to the nitrogen. |
| C-4' (Pyrazole) | ~108-112 | The central carbon of the pyrazole ring is typically more shielded. |
| C-5' (Pyrazole) | ~130-135 | Carbon atom in the pyrazole ring. |
Table 2: Predicted ¹³C NMR Data for 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid.
Caption: Integrated workflow for the spectroscopic elucidation of the target molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic absorption bands are as follows:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid (O-H) | 3000-3300 (broad) | O-H stretching |
| Carboxylic Acid (C=O) | 1700-1725 | C=O stretching |
| Nitro (N-O) | 1520-1560 (asymmetric) | Asymmetric N-O stretching |
| Nitro (N-O) | 1340-1380 (symmetric) | Symmetric N-O stretching |
| Aromatic C-H | 3050-3150 | C-H stretching |
| Aromatic C=C | 1450-1600 | C=C stretching |
| C-F | 1100-1250 | C-F stretching |
Table 3: Predicted IR Absorption Bands for 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 251.
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Key Fragmentation Patterns:
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Loss of H₂O (m/z = 233): A common fragmentation for carboxylic acids.
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Loss of NO₂ (m/z = 205): Loss of the nitro group is a characteristic fragmentation pathway.
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Loss of COOH (m/z = 206): Decarboxylation is another expected fragmentation.
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Formation of the pyrazolyl cation (m/z = 67): Cleavage of the bond between the benzene ring and the pyrazole moiety.
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Conclusion
The structural elucidation of 4-fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid is a systematic process that relies on the synergistic application of modern spectroscopic techniques. This guide has provided a comprehensive, albeit predictive, roadmap for its synthesis and characterization. The predicted spectroscopic data, grounded in the established principles of NMR, IR, and mass spectrometry, and informed by data from analogous structures, offers a robust framework for researchers and scientists in the field of drug development. The successful synthesis and confirmation of this structure will undoubtedly pave the way for further biological evaluation and the potential discovery of new therapeutic agents.
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